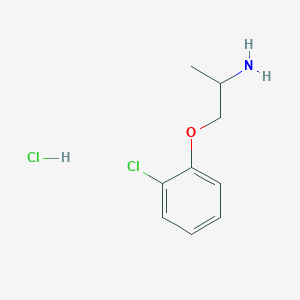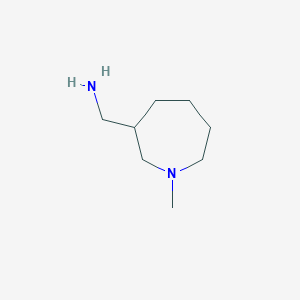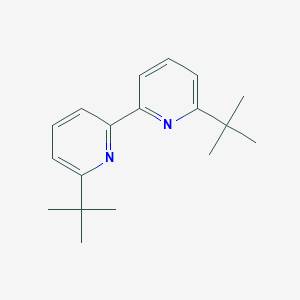
1-(2-Chlorophenoxy)propan-2-amine hydrochloride
Overview
Description
“1-(2-Chlorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO . It is a lipophilic compound that can freely release halogens . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenoxy)propan-2-amine hydrochloride” is 1S/C9H12ClNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Chlorophenoxy)propan-2-amine hydrochloride” is 222.11 . It is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Conformational Analyses in Different Environments
The study by Nitek et al. (2020) analyzed crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, related to 1-(2-Chlorophenoxy)propan-2-amine hydrochloride, to understand their conformation in different environments. This work, which included X-ray diffraction analysis, sheds light on the structural variations and stability of such compounds under various conditions (Nitek et al., 2020).
Hexadentate Ligands for Group 13 Metal Ions
In a study by Liu et al. (1993), the synthesis and characterization of N3O3 amine phenols were explored, which are related to 1-(2-Chlorophenoxy)propan-2-amine hydrochloride. This research is significant for understanding the interaction of such compounds with Group 13 metal ions, contributing to the development of new materials and catalysts (Liu et al., 1993).
Spectroscopic Characterization and Crystal Structures
Kuś et al. (2016) conducted comprehensive chemical characterization of cathinone derivatives, closely related to 1-(2-Chlorophenoxy)propan-2-amine hydrochloride. Their research, involving spectroscopic and crystallographic studies, is crucial for the identification and understanding of such compounds, especially in forensic and pharmaceutical applications (Kuś et al., 2016).
Novel Sol-Gel-Based Fiber for Environmental Sampling
Bagheri et al. (2008) developed a novel amino-functionalized polymer, utilizing a precursor similar to 1-(2-Chlorophenoxy)propan-2-amine hydrochloride. This research is particularly relevant in environmental science for the efficient sampling of chlorophenols and other related compounds in environmental samples (Bagheri et al., 2008).
Insight into Multicomponent Reaction Mechanisms
The study by Sun et al. (2010) provides an understanding of the reaction mechanisms involving compounds like 1-(2-Chlorophenoxy)propan-2-amine hydrochloride. This research, using density functional theory, offers valuable insights into the chemical behavior and potential applications of such compounds in various reactions (Sun et al., 2010).
Synthesis and Inhibition Performance on Carbon Steel Corrosion
Gao et al. (2007) explored the synthesis of tertiary amines, similar to 1-(2-Chlorophenoxy)propan-2-amine hydrochloride, and their role as inhibitors in carbon steel corrosion. This research is significant for industrial applications, particularly in improving the durability and life of metal structures (Gao et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2-chlorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLLKHRBTYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)

![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)

![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)




![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)

![5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1432729.png)